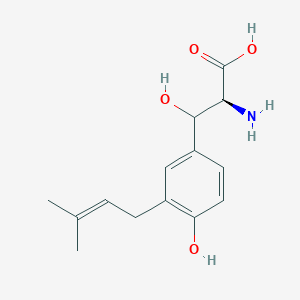

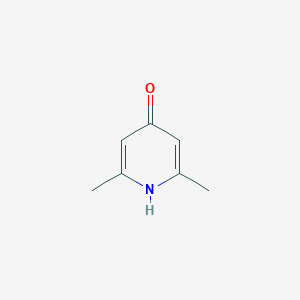

3',5,7-Triacetoxy-4'-methoxyflavone

概要

説明

Unfortunately, I couldn’t find specific information about “3’,5,7-Triacetoxy-4’-methoxyflavone”. It seems to be a less-studied compound. However, it appears to be a flavonoid, a class of plant and fungus secondary metabolites1.

Synthesis Analysis

I couldn’t find specific information on the synthesis of “3’,5,7-Triacetoxy-4’-methoxyflavone”. However, flavonoids are generally synthesized via the phenylpropanoid metabolic pathway in plants2.Molecular Structure Analysis

The molecular structure of “3’,5,7-Triacetoxy-4’-methoxyflavone” is not directly available. However, it’s likely to have a structure similar to other flavonoids, which typically consist of 15 carbon atoms in a C6-C3-C6 configuration1.Chemical Reactions Analysis

Specific chemical reactions involving “3’,5,7-Triacetoxy-4’-methoxyflavone” are not available in the literature. However, flavonoids are known to participate in a variety of reactions, particularly redox reactions due to their antioxidant properties1.Physical And Chemical Properties Analysis

The physical and chemical properties of “3’,5,7-Triacetoxy-4’-methoxyflavone” are not readily available. However, flavonoids are generally soluble in water and dilute alkalis, and they have a melting point in the range of 225-236°C1.科学的研究の応用

Pharmacological Activities

3',5,7-Triacetoxy-4'-methoxyflavone, also known as Acacetin, exhibits a range of pharmacological properties. These include neuroprotective, cardioprotective, anticancer, anti-inflammatory, antidiabetic, and antimicrobial activities. Acacetin is found in various plant families like Asteraceae, Euphorbiaceae, and others. It shows inhibitory effects against several enzymes like glutathione reductase and cyclo-oxygenase (Semwal et al., 2019).

Anti-Cancer Effects

Acacetin has demonstrated potential in cancer prevention and treatment. It inhibits VEGF expression, a key factor in angiogenesis and tumor growth, particularly in ovarian cancer. Its mechanisms involve the suppression of HIF-1α expression and AKT activation (Liu et al., 2011). It also shows in vitro and in vivo anticancer activity by targeting NF-κB/Akt signaling pathways in prostate cancer cells (Kim et al., 2014).

Cardiovascular Disease Applications

Acacetin's role in cardiovascular diseases (CVD) is notable. It acts as a protective agent against various CVDs, highlighting its potential as a cardiovascular therapeutic agent (Wu et al., 2022).

Anti-Inflammatory and Antioxidant Properties

The compound has demonstrated significant anti-inflammatory effects. It inhibits the expression of iNOS and COX-2 in murine macrophages and can reduce tumor promotion in mice, suggesting its usefulness in preventing inflammation-associated tumorigenesis (Pan et al., 2006).

Safety And Hazards

The safety and hazards associated with “3’,5,7-Triacetoxy-4’-methoxyflavone” are not well-documented. However, flavonoids are generally considered safe, although they can cause skin irritation, serious eye irritation, and may cause respiratory irritation1.

将来の方向性

The future directions for research on “3’,5,7-Triacetoxy-4’-methoxyflavone” are not clear due to the lack of existing research. However, given the wide range of biological activities exhibited by flavonoids, it would be interesting to explore the potential health benefits and therapeutic applications of this compound1.

Please note that this information is based on the limited data available and might not be fully accurate or complete. Further research is needed to confirm these details.

特性

IUPAC Name |

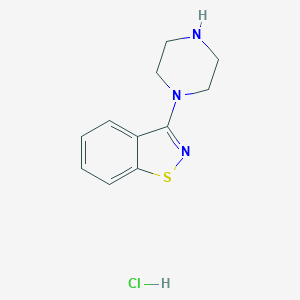

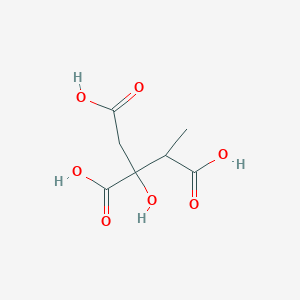

[5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVRTXVVKJGTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5,7-Triacetoxy-4'-methoxyflavone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B130147.png)